molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No. B086901
CAS RN: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Patent
US08648218B2

Procedure details

In this example, the reaction temperature was set to 240° C., 280° C. and 320° C., respectively. The experimental results were described as follows. When the reaction temperature was 240° C., the selectivity of crude phenol was 100%. However, the increased reaction temperature caused hydrogenation of crude phenol to form cyclohexanone, cyclohexene and even cyclohexane. Thus, in order to produce crude phenol with a high yield, the reaction temperature was set to 240° C. An increase in the reaction temperature caused a low yield of crude phenol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C1CCCCC1>[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to 240° C., 280° C. and 320° C.
CUSTOM
Type
CUSTOM
Details
The experimental results
CUSTOM
Type
CUSTOM
Details
was 240° C.
CUSTOM
Type
CUSTOM
Details
However, the increased reaction temperature

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.